molecular formula C22H20ClN3O4S2 B2975188 N-{3-[1-(4-chlorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851782-58-6

N-{3-[1-(4-chlorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2975188
CAS No.: 851782-58-6
M. Wt: 489.99
InChI Key: GYRKVGHRQGHHLJ-UHFFFAOYSA-N
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Description

N-{3-[1-(4-chlorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-derived compound featuring a 4,5-dihydro-1H-pyrazole core. Its structure includes:

  • A phenyl group at position 5, enhancing hydrophobic interactions in biological systems.
  • A methanesulfonamide moiety attached to a phenyl ring at position 3, which may influence solubility and target binding.

Computational tools like SHELX (for crystallography) and Multiwfn (for wavefunction analysis) are critical for elucidating its electronic properties and molecular interactions .

Properties

IUPAC Name

N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S2/c1-31(27,28)25-19-9-5-8-17(14-19)21-15-22(16-6-3-2-4-7-16)26(24-21)32(29,30)20-12-10-18(23)11-13-20/h2-14,22,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRKVGHRQGHHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(4-chlorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrazole core, followed by the introduction of the phenyl and chlorobenzenesulfonyl groups. The final step involves the sulfonamide formation. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(4-chlorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{3-[1-(4-chlorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[1-(4-chlorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein .

Comparison with Similar Compounds

Key Observations:

However, the chloro group may improve metabolic stability by resisting oxidation . Ethanesulfonamide () introduces slightly greater hydrophobicity than methanesulfonamide, which could affect membrane permeability .

Biological Activity Trends :

  • Pyrazoline derivatives with benzenesulfonamide groups (e.g., ) show carbonic anhydrase inhibition, suggesting the target compound may share similar enzymatic interactions .
  • Isobutyryl-substituted derivatives () demonstrate kinase inhibition, highlighting how acyl groups can redirect biological targets compared to sulfonamide-linked aryl systems .

Electronic and Steric Effects: The 3-chlorophenylsulfonyl group () may alter electron density distribution compared to the 4-chloro isomer, influencing binding pocket interactions in enzyme targets .

Computational and Analytical Insights

  • Crystallography : SHELX-based refinement () is widely used to resolve pyrazoline derivatives’ crystal structures, enabling precise bond-length and angle comparisons for SAR studies .

Pharmacokinetic Considerations

  • Metabolism : Chlorine substituents (e.g., 4-chlorobenzenesulfonyl) may slow hepatic clearance compared to hydroxyl or methyl groups .
  • LogP Estimates : The target compound’s logP is predicted to be higher than hydroxylated analogues () but lower than ethanesulfonamide derivatives (), balancing solubility and absorption.

Biological Activity

N-{3-[1-(4-chlorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory applications. This compound belongs to a class of organic molecules known for their diverse pharmacological properties, including enzyme inhibition and anti-cancer effects.

  • Molecular Formula : C22H20ClN3O4S2
  • Molecular Weight : 489.99 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various biochemical pathways. Similar compounds have demonstrated effectiveness in inhibiting cyclooxygenase (COX) enzymes and certain kinases, which are crucial in inflammatory processes and tumor growth regulation .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a related sulfonamide compound was shown to significantly inhibit the proliferation of colorectal cancer cell lines (SW480 and HCT116), with IC50 values of 2 μM and 0.12 μM, respectively . The compound's mechanism involves targeting the β-catenin signaling pathway, which is often dysregulated in cancer cells.

Case Study: In Vivo Efficacy

In vivo studies using HCT116 xenografts in BALB/C nu/nu mice demonstrated that the compound reduced tumor growth and expression levels of the proliferation marker Ki67, indicating its potential efficacy in reducing cancer cell proliferation .

Anti-inflammatory Activity

Sulfonamides like this compound are also recognized for their anti-inflammatory properties. They may inhibit COX enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. This action can be beneficial in treating conditions characterized by excessive inflammation.

Pharmacokinetics and Metabolism

The metabolic stability of this compound has been evaluated in studies involving human and mouse liver microsomes. The compound exhibited higher stability compared to traditional reference compounds, suggesting a favorable pharmacokinetic profile that could enhance its therapeutic potential .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInhibits proliferation of SW480/HCT116 cells (IC50: 2 μM / 0.12 μM)
Inhibition of β-cateninTargets β-catenin signaling pathway; reduces tumor growth
Anti-inflammatoryPotential COX enzyme inhibition leading to reduced inflammation
Metabolic StabilityHigher stability than reference compounds in liver microsomes

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